molecular formula C11H10N2O4 B159501 1-carboxyethylquinoxaline-2,3(1H,4H)-dione CAS No. 137689-96-4

1-carboxyethylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B159501
CAS No.: 137689-96-4
M. Wt: 234.21 g/mol
InChI Key: NUDMTQSXCGAGHU-UHFFFAOYSA-N
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Description

1-carboxyethylquinoxaline-2,3(1H,4H)-dione (CEQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has a carboxyethyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals. Therefore, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been used as a building block in the synthesis of other compounds, making it a valuable tool in organic synthesis.

Mechanism of Action

The mechanism of action of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is not fully understood, but it is believed to act as a free radical scavenger. This compound can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. This mechanism of action has been proposed to explain the antioxidant properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of various diseases. Furthermore, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its easy synthesis method, which allows for the production of large quantities of the compound. Furthermore, this compound has been shown to be stable under various conditions, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. One direction is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of this compound can lead to the development of new compounds with improved properties. Finally, the study of the potential side effects of this compound can provide important information for its safe use in humans.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its easy synthesis method, stability, and potential therapeutic properties make it a valuable tool in scientific research. The study of this compound has provided valuable insights into its mechanism of action, biochemical and physiological effects, and potential applications. However, further research is needed to fully understand the potential of this compound and its safe use in humans.

Properties

137689-96-4

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid

InChI

InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17)

InChI Key

NUDMTQSXCGAGHU-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O

synonyms

1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo-

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (7.1 mmol) N-carboxyethyl-2-nitroaniline was dissolved in 50 ml ethanol and the solution was hydroqenated at atm. pressure by using 5% Pd/C (100 mg) as a catalyst. The reaction mixture was filtered and evaporated. 50 ml 4N hydrochloric acid and 1.6 g (13 mmol) oxalic acid dihydrate was added, and the reaction mixture was refluxed for 2 h. After cooling to 25° C. the precipitate was filtered off, washed with water and ethanol to give 0.4 g (24%) 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. M.p. >300° C. 1H-NMR (DMSO-d6): 12.0 (1H, broad s), 7.2 (4H, m), 4.3 (2H, t), 2.6 (2H, t).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

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